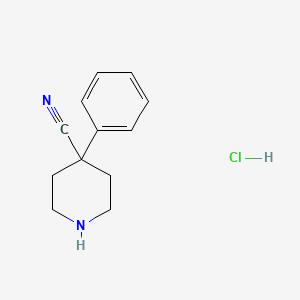

4-Cyano-4-phenylpiperidine hydrochloride

説明

特性

IUPAC Name |

4-phenylpiperidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2.ClH/c13-10-12(6-8-14-9-7-12)11-4-2-1-3-5-11;/h1-5,14H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPHZBOPSZGTJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60199303 | |

| Record name | 4-Phenylpiperidine-4-carbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51304-58-6 | |

| Record name | 4-Piperidinecarbonitrile, 4-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51304-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpiperidine-4-carbonitrile hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051304586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51304-58-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63943 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 51304-58-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylpiperidine-4-carbonitrile hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60199303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidine-4-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Cyano-4-phenylpiperidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4Y6EK6T5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthesis from 1-Methyl-4-phenylpiperidine-4-carboxylic Acid Derivatives

One of the well-documented methods involves the conversion of 1-methyl-4-phenylpiperidine-4-carboxylic acid or its esters into 4-cyano-4-phenylpiperidine derivatives through intermediate oxime formation and subsequent transformations.

-

- Activation of 1-methyl-4-phenylpiperidine-4-carboxylic acid with carbonyldiimidazole in refluxing tetrahydrofuran (THF).

- Reaction with acetamide oxime at reflux to form an oxime intermediate.

- Evaporation of THF and reflux in toluene for extended periods (up to 9 hours).

- Partitioning between diethyl ether and water, drying over sodium sulfate, and evaporation to yield the free base.

- Conversion to the hydrochloride salt by precipitation from isopropanol with HCl in diethyl ether.

- Melting point of the hydrochloride salt: 260-263°C.

-

- Reduction of esters with diisobutylaluminium hydride (DIBAH) at low temperatures (-63°C to -70°C) yields side products such as 4-hydroxymethyl-1-methyl-4-phenylpiperidine.

- Oxime formation can also be achieved by reacting 1-methyl-4-phenylpiperidine-4-carboxaldehyde with O-methylhydroxylamine hydrochloride in methanol, followed by triethylamine addition and crystallization with oxalic acid.

This method is detailed in European patent EP0285032A1 and provides a multi-step synthetic route with good yields and purity.

Alkylation of 4-Cyano-4-phenylpiperidine Free Base

Another approach involves the alkylation of free-based 4-cyano-4-phenylpiperidine with halogenated compounds in the presence of potassium carbonate in dimethylformamide (DMF).

-

- Equimolar amounts of free-based 4-cyano-4-phenylpiperidine and halogenated alkyl compounds are stirred with a large excess of potassium carbonate (10 equivalents) in DMF.

- The reaction is conducted overnight at room temperature.

- After completion, water is added to quench the reaction, followed by extraction with diethyl ether.

- The organic layer is washed with brine, dried over sodium sulfate, and solvent removed under reduced pressure.

- The crude product is purified by recrystallization or lyophilization to obtain the desired salt forms.

-

- This method is used to prepare N-substituted nitrile analogs of meperidine with selective receptor binding profiles.

- The procedure is straightforward and allows for structural diversification by varying the alkyl halide.

This synthetic strategy is reported in a 2007 research article focusing on sigma-1 receptor ligands.

Hydrolysis and Reduction Routes via 4-Alkoxycarbonylamino Intermediates

Patent US6916929B2 describes a process to prepare 4-methylamino-4-phenylpiperidine and related compounds, which involves hydrolysis of 4-alkoxycarbonylamino-1-benzyl-4-phenylpiperidine intermediates.

-

- Hydrolysis of the alkoxycarbonylamino intermediate is performed with aqueous acid mixtures (sulfuric and acetic acid) at elevated temperatures (~80°C).

- After hydrolysis, the reaction mixture is cooled, filtered, and concentrated under vacuum.

- The pH is adjusted to alkaline conditions (pH 14) using sodium hydroxide, and the organic phase is separated and dried by azeotropic distillation.

- The compound is precipitated as oxalate salts by addition to oxalic acid in ethanol.

- Subsequent hydrogenation steps using palladium catalysts under mild conditions yield the final amine derivatives.

- The overall yield of 4-methylamino-4-phenylpiperidine dioxalate is reported as high as 78.5%.

-

- Although this process targets methylamino derivatives, the intermediate 4-cyano-4-phenylpiperidine and its salts are key starting points.

- The method emphasizes high purity and scalability suitable for industrial applications.

This process provides a robust route with detailed purification and crystallization steps.

Preparation via Base Treatment and Carbon Disulfide Addition

A novel method involves the treatment of 4-cyano-4-phenylpiperidine hydrochloride with aqueous sodium hydroxide followed by carbon disulfide addition to yield carbamodithiates.

-

- The hydrochloride salt is neutralized with 1.0 to 2.2 equivalents of 1.0 M NaOH aqueous solution.

- Carbon disulfide (1.2 to 2.4 equivalents) is added to the basic solution.

- The product, 4-cyano-4-phenylpiperidinecarbamodithiolate sodium salt, precipitates as a white solid with yields up to 97%.

- Characterization includes melting points above 320°C with decomposition, infrared spectroscopy, and NMR data.

-

- This method is useful for preparing derivatives for carbonic anhydrase inhibition studies.

- The high yield and purity demonstrate the efficiency of this approach.

This preparation is detailed in a Royal Society of Chemistry publication supplement.

Extraction and Alkylation from Hydrochloride Salt for Derivative Synthesis

WO1996019453A1 patent describes a process starting from this compound salt, which is extracted to the free base and then alkylated to produce various derivatives, including sameridine.

-

- Liberation of 4-cyano-4-phenylpiperidine from its hydrochloride salt by extraction with diluted base in organic solvents (e.g., methylene chloride, toluene).

- Alkylation with alkyl halides (1-bromohexane, 1-iodohexane, or 1-chlorohexane) in the presence of a base and catalyst.

- Washing and evaporation of the organic phase to isolate the alkylated product.

- Precipitation of the product as hydrochloride salt using solvents like ethyl acetate, acetone, or methyl isobutyl ketone.

- The process yields products with purity greater than 99% as confirmed by gas chromatography.

-

- The method allows for preparation of various N-alkyl derivatives.

- It is adaptable for industrial scale with high purity and yield.

This method is a practical and efficient route for preparing 4-cyano-4-phenylpiperidine derivatives.

Summary Table of Preparation Methods

化学反応の分析

4-Cyano-4-phenylpiperidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different products.

Common reagents used in these reactions include triethylamine, lithium aluminum hydride, and various oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

4-Cyano-4-phenylpiperidine hydrochloride is a chemical compound with diverse applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. It serves as a reactant in the synthesis of various bioactive molecules, including CCR5 antagonists, neurotransmitter transporter inhibitors, and adrenoceptor-selective antagonists .

Scientific Research Applications

- CCR5 Antagonists: this compound is used in the synthesis of CCR5 antagonists that target the N-terminal of the piperidine ring . These antagonists are valuable in HIV research .

- Chemokine Receptor Ligands: It is utilized in creating substituted piperidines, which act as ligands of chemokine receptor 5 and inhibitors of HIV-1 .

- Nitrogen Heterocycles: The compound is involved in the synthesis of functionalized nitrogen heterocycles through radical decarboxylation of β- and γ-amino acids .

- Imaging Probes: this compound is employed in creating benzovesamicol analogs, which are potential imaging probes for vesicular acetylcholine transporters .

- Neurotransmitter Transporter Inhibitors: It is used in synthesizing neurotransmitter transporter inhibitors that exhibit activity at dopamine receptor sites .

- Adrenoceptor Antagonists: This compound is a reactant for synthesizing α1a adrenoceptor-selective antagonists .

Safety Information

作用機序

The mechanism of action of 4-Cyano-4-phenylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Chemical Identification

- IUPAC Name: 4-Cyano-4-phenylpiperidine hydrochloride

- CAS No.: 51304-58-6

- Molecular Formula : C₁₂H₁₄N₂·HCl

- Molecular Weight : 228.71 g/mol .

Structural Features The compound consists of a piperidine ring substituted at the 4-position with both a phenyl group and a cyano (-CN) functional group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications.

Applications Primarily used as a pharmaceutical intermediate, it serves in the synthesis of dithiocarbamates, which act as carbonic anhydrase inhibitors (CAIs) for therapeutic or diagnostic purposes . Commercial suppliers (e.g., Bidepharm) offer it in varying quantities (1g to 5g) for research use .

Comparison with Structurally Similar Piperidine Derivatives

4-(Diphenylmethoxy)piperidine Hydrochloride

Key Differences

Meperidine Hydrochloride

Key Differences

- Substituent : Contains a carbethoxy (-COOEt) group at the 4-position.

- Pharmacological Activity: A Schedule II opioid analgesic with μ-opioid receptor affinity, highlighting its contrasting biological role compared to the non-narcotic 4-cyano derivative .

4-Acetyl-4-phenylpiperidine Hydrochloride

Key Differences

- Substituent: An acetyl (-COCH₃) group replaces the cyano group.

1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride

Key Differences

- Substituent : A 4-chlorobenzyl group and primary amine at the 4-position.

Data Table: Comparative Analysis

Research Findings and Implications

- Structural-Activity Relationships (SAR): The cyano group in 4-cyano-4-phenylpiperidine HCl contributes to hydrogen bonding and dipole interactions, critical for CAI activity . Bulky groups (e.g., diphenylmethoxy) may hinder membrane permeability but enhance target specificity .

Regulatory and Safety Profiles :

Synthetic Utility :

- Piperidine derivatives with halogens (e.g., 4-chlorobenzyl) are valuable in cross-coupling reactions for drug discovery .

生物活性

4-Cyano-4-phenylpiperidine hydrochloride (4-CPP hydrochloride) is a chemical compound classified as a piperidine derivative, characterized by its unique structural features that include a cyano group and a phenyl group. Its molecular formula is . This compound has garnered attention in various fields, particularly in neuropharmacology and medicinal chemistry, due to its potential biological activities and therapeutic applications.

4-CPP hydrochloride appears as a white to pale cream crystalline powder and is soluble in water and organic solvents. Its structure allows for various chemical modifications, which can enhance its biological activity or alter its pharmacological profile.

Research indicates that 4-CPP hydrochloride exhibits significant interaction with neurotransmitter systems. Preliminary studies suggest that it may modulate neurotransmitter release or receptor activity, although the specific mechanisms remain under investigation . The compound's ability to interact with various receptors makes it a valuable tool for studying neuropharmacological pathways.

Neuropharmacological Effects

4-CPP hydrochloride has been studied for its potential effects on the central nervous system (CNS). It may influence neurotransmitter systems, particularly those involved in pain management and neurological disorders. The compound's interactions with receptors such as CCR5 and CXCR5 suggest potential roles in HIV treatment and immune modulation .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that exhibit enhanced biological activities. For instance, derivatives of 4-CPP have been explored as CCR5 antagonists, which can block HIV-1 entry into host cells. Additionally, compounds derived from 4-CPP have shown promise as ligands for CXCR5, which plays a critical role in immune function.

Study on Pain Management

A study investigated the analgesic properties of 4-CPP hydrochloride in animal models. Results indicated that administration of the compound led to significant reductions in pain response compared to control groups, suggesting its potential utility in pain management therapies.

Research on HIV Antagonism

In another study focusing on HIV treatment, researchers synthesized molecules based on 4-CPP hydrochloride that demonstrated effective binding to CCR5 receptors. These compounds inhibited HIV-1 infection in vitro, highlighting the therapeutic potential of 4-CPP derivatives in antiviral strategies.

Comparative Analysis of Related Compounds

The following table summarizes some compounds structurally related to this compound and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzyl-4-cyano-4-phenylpiperidine hydrochloride | Benzyl group addition at nitrogen position | Enhanced lipophilicity may affect bioavailability |

| 4-Pyridyl-4-phenylpiperidine | Pyridyl ring instead of cyano | Different electronic properties affecting reactivity |

| 4-Methyl-4-phenylpiperidine | Methyl substitution at the 4-position | Altered steric hindrance influencing biological activity |

These related compounds exhibit variations in their chemical properties and biological activities due to differences in substituents, which can significantly impact their pharmacological profiles and applications.

Q & A

Q. What are the recommended synthetic routes for 4-cyano-4-phenylpiperidine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves introducing the cyano group via nucleophilic substitution or cyanation reactions. A common approach is to use 4-phenylpiperidine derivatives as precursors, reacting with cyanating agents (e.g., trimethylsilyl cyanide or sodium cyanide) under controlled pH and temperature. For example:

- Step 1 : React 4-phenylpiperidine with a cyanide source in anhydrous conditions (e.g., acetonitrile, 60–80°C).

- Step 2 : Quench the reaction and isolate the intermediate.

- Step 3 : Hydrochloride salt formation via HCl gas or aqueous HCl.

Optimization includes inert atmospheres (to prevent oxidation) and monitoring pH to avoid side reactions .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm the piperidine ring structure, cyano group ( ppm in C), and phenyl substituents.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., CHClN: calc. 220.08 g/mol).

- Elemental Analysis : To validate purity (>98%) and stoichiometry.

- HPLC : For assessing purity and detecting byproducts .

Q. How does solvent selection impact the solubility and stability of this compound?

The compound is polar due to the cyano and hydrochloride groups, favoring solubility in polar aprotic solvents (e.g., DMSO, DMF) or aqueous ethanol. Stability tests indicate:

- Storage : Desiccated at –20°C to prevent hygroscopic degradation.

- pH Sensitivity : Stable in acidic conditions (pH 2–4) but prone to hydrolysis at neutral/basic pH. Solvent selection should avoid protic solvents (e.g., water) for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyano group in this compound?

Density Functional Theory (DFT) calculations can model electron density distribution, highlighting the cyano group’s electrophilic nature. For example:

Q. What experimental strategies resolve contradictions in reported biological activity data for piperidine derivatives?

- Dose-Response Studies : Test across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects.

- Assay Validation : Use orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) to confirm target specificity.

- Meta-Analysis : Cross-reference PubChem, CAS, and NIST data to identify outliers .

Q. How does the cyano substituent influence structure-activity relationships (SAR) compared to other groups (e.g., fluoro, nitro)?

The cyano group’s strong electron-withdrawing nature enhances:

Q. What are the challenges in scaling up synthesis, and how can side reactions be minimized?

Q. How can degradation products be identified and quantified under stress conditions?

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and humidity (75% RH).

- Analytical Tools : LC-MS/MS identifies hydrolysis products (e.g., 4-phenylpiperidine-4-carboxamide).

- Kinetic Modeling : Arrhenius plots predict shelf-life .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。